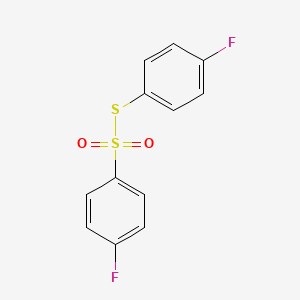
S-(4-fluorophenyl) 4-fluorobenzenesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin Inhibitor 29 is a potent compound known for its ability to disrupt tubulin assembly by binding at the colchicine site. This compound exhibits significant antiproliferative effects, particularly on cancer cells, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 29 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Tubulin Inhibitor 29 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions: Tubulin Inhibitor 29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Tubulin Inhibitor 29 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tubulin dynamics and microtubule assembly.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.
Industry: Utilized in the development of new anticancer drugs and as a tool for screening other tubulin inhibitors
作用機序
Tubulin Inhibitor 29 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the core of microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and cancer cells undergo apoptosis. The molecular targets involved include the α and β subunits of tubulin, which are essential for microtubule formation .
類似化合物との比較
Colchicine: Binds to the same site on tubulin and disrupts microtubule assembly.
Vinblastine: Promotes depolymerization of microtubules by binding to tubulin.
Paclitaxel: Stabilizes microtubules and prevents their disassembly
Uniqueness of Tubulin Inhibitor 29: Tubulin Inhibitor 29 is unique due to its high binding affinity for the colchicine site and its potent antiproliferative effects on cancer cells. Unlike some other tubulin inhibitors, it exhibits a distinct mechanism of action by inducing a curved conformation in tubulin dimers, preventing their incorporation into microtubules .
特性
分子式 |
C12H8F2O2S2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChIキー |
RJGPLTZAVFXCME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



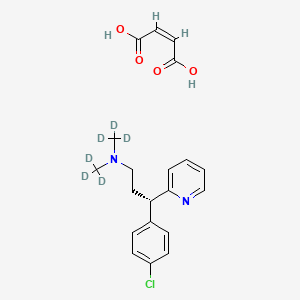
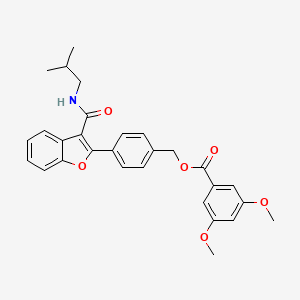
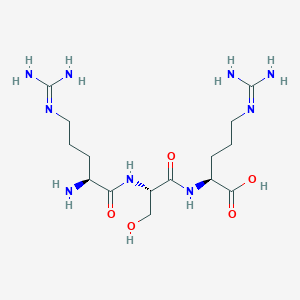

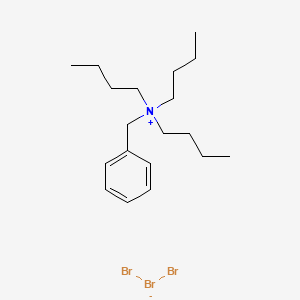
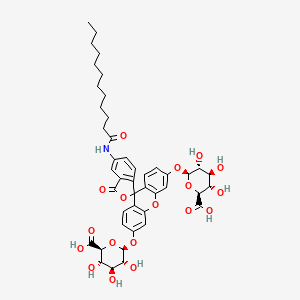
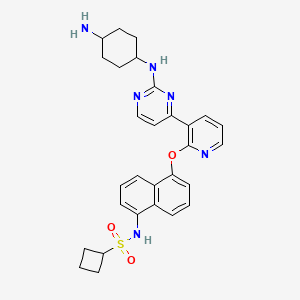
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
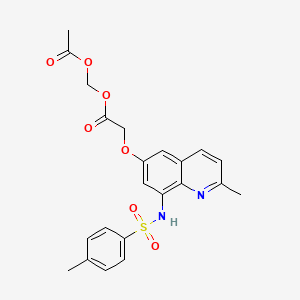
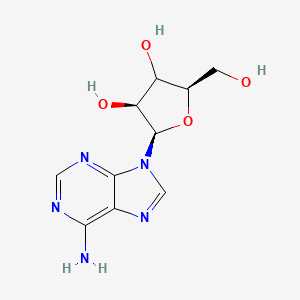
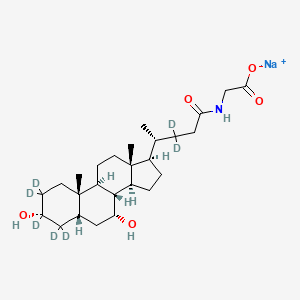
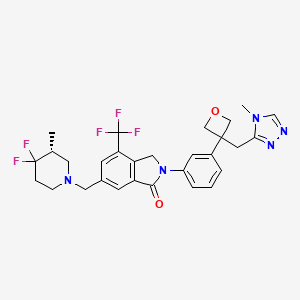
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
